molecular formula C15H20N4O3S B2388191 3-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylazetidin-3-yl]methoxy]pyridine CAS No. 2380071-48-5

3-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylazetidin-3-yl]methoxy]pyridine

Cat. No.: B2388191
CAS No.: 2380071-48-5
M. Wt: 336.41
InChI Key: QTMJXIQOFXNXCX-UHFFFAOYSA-N
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Description

3-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylazetidin-3-yl]methoxy]pyridine is a complex organic compound that features a pyrazole ring, an azetidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylazetidin-3-yl]methoxy]pyridine typically involves multiple steps. One common route starts with the preparation of 1,3,5-trimethylpyrazole, which is then sulfonylated to form 1-(1,3,5-trimethylpyrazol-4-yl)sulfonyl chloride . This intermediate is then reacted with azetidine to form 1-(1,3,5-trimethylpyrazol-4-yl)sulfonylazetidine. The final step involves the reaction of this intermediate with 3-hydroxypyridine under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylazetidin-3-yl]methoxy]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

3-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylazetidin-3-yl]methoxy]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylazetidin-3-yl]methoxy]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Trimethylpyrazole: A simpler pyrazole derivative with similar structural features.

    1-(1,3,5-Trimethylpyrazol-4-yl)sulfonyl chloride: An intermediate in the synthesis of the target compound.

    3-Hydroxypyridine: A precursor used in the final step of the synthesis.

Uniqueness

3-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylazetidin-3-yl]methoxy]pyridine is unique due to its combination of three distinct heterocyclic rings, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylazetidin-3-yl]methoxy]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c1-11-15(12(2)18(3)17-11)23(20,21)19-8-13(9-19)10-22-14-5-4-6-16-7-14/h4-7,13H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMJXIQOFXNXCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CC(C2)COC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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